molecular formula C12H20O2 B3329785 (+)-6-Dodecen-4-olide CAS No. 63357-98-2

(+)-6-Dodecen-4-olide

Cat. No.: B3329785
CAS No.: 63357-98-2
M. Wt: 196.29 g/mol
InChI Key: QFXOXDSHNXAFEY-JMEBYUIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-6-Dodecen-4-olide is a natural product found in Agave amica with data available.

Scientific Research Applications

Synthesis and Properties

  • Lactone Synthesis : A study by Begemann, Lamberti, and Weller (2010) describes the preparation of 4-alken-5-olides, including 6cis-Dodecen-4-olide, by dehydrating corresponding oxoalkanoic acids. This process underscores the chemical's relevance in organic synthesis and its sensitivity to oxygen and moisture (Begemann, Lamberti, & Weller, 2010).

  • Identification in Natural Sources : Maurer and Hauser (1982) identified 6-dodecen-4-olide in tuberose absolute (from Polianthes tuberosa L.), indicating its natural occurrence and potential use in fragrance synthesis (Maurer & Hauser, 1982).

  • Pheromone Synthesis : Vasil’ev, Engman, and Merkulova (2000) synthesized 3(Z)-Dodecen-12-olide, an aggregation pheromone of the flat grain beetle, highlighting its significance in entomology and pest management (Vasil’ev, Engman, & Merkulova, 2000).

  • Trail-Following in Termites : Research by Argenti et al. (1994) involved the synthesis of related compounds, demonstrating the potential use of such chemicals in studying insect behavior and communication (Argenti et al., 1994).

Chemical Synthesis and Applications

  • Macrolide Synthesis : A paper by Okuma et al. (1998) discusses the synthesis of E-(R)-(+)-8-Dodece-11-olide, known as recifeiolide, showing the compound's role in the creation of macrolides, which are vital in various pharmaceutical and biochemical applications (Okuma et al., 1998).

  • Isomerization Studies : Taniguchi et al. (1992) studied the isomerization of olefins, including (Z)-6-dodecene, providing insights into the chemical's behavior and potential industrial applications in material synthesis (Taniguchi et al., 1992).

  • eromone chemistry. This finding is significant for understanding mammalian communication and behavior (Burger et al., 1977).

Industrial Chemical Processes

  • Hydroformylation Kinetics : Kiedorf et al. (2014) explored the hydroformylation of 1-dodecene using a rhodium-biphephos catalyst. This study is crucial for understanding the industrial applications of such chemical processes in producing aldehydes (Kiedorf et al., 2014).

  • Benzene Alkylation : Xin et al. (2005) investigated the alkylation of benzene with 1-dodecene in ionic liquids, revealing potential applications in petrochemical industries and the synthesis of fine chemicals (Xin et al., 2005).

Biological and Environmental Studies

  • Fusarium poae Research : Sarris and Latrasse (1985) reported that Fusarium poae produces cis-6-dodecen-4-olide, contributing to its fruity odor. This study is relevant in the fields of microbiology and food science (Sarris & Latrasse, 1985).

  • Pheromone Perception Studies : Mclaughlin et al. (1974) examined the perception of Z-7-dodecen-1-ol and its effects on the sex pheromone response of male loopers. This research aids in understanding insect sensory systems and behavioral responses (Mclaughlin et al., 1974).

Properties

IUPAC Name

(5S)-5-[(Z)-oct-2-enyl]oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3/b7-6-/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXOXDSHNXAFEY-JMEBYUIHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H]1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244108
Record name (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63357-98-2
Record name (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63357-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-6-Dodecen-4-olide
Reactant of Route 2
Reactant of Route 2
(+)-6-Dodecen-4-olide
Reactant of Route 3
(+)-6-Dodecen-4-olide
Reactant of Route 4
Reactant of Route 4
(+)-6-Dodecen-4-olide
Reactant of Route 5
Reactant of Route 5
(+)-6-Dodecen-4-olide
Reactant of Route 6
(+)-6-Dodecen-4-olide
Customer
Q & A

Q1: What is (+)-6-dodecen-4-olide and where is it found naturally?

A1: this compound, also known as (Z)-6-dodecen-4-olide, is a naturally occurring unsaturated γ-lactone. It contributes to the characteristic aroma of various sources, including:

  • Tuberose absolute: Identified as a novel constituent in the absolute extracted from Polianthes tuberosa L. []
  • Fusarium poae: This fungus produces a fruity odor, with cis-6-dodecen-4-olide being a major contributor, lending a canned peach-like aroma. []
  • Sporobolomyces odorus: This yeast species is known to produce this lactone, contributing to its characteristic odor. []
  • Bengal Tiger marking fluid: Found as a component in the territorial marking fluid of male Bengal tigers (Panthera tigris). []
  • Bontebok pedal gland: Identified as a major constituent in the pedal gland exudate of the bontebok (Damaliscus dorcas dorcas). []

Q2: How is this compound produced through biotransformation?

A2: Researchers have developed a two-stage microbial biotransformation process to produce natural 6-dodecen-4-olide from plant oils rich in unsaturated fatty acids []:

    Q3: What are the potential applications of this compound?

    A3: Given its potent aroma profile, this compound is primarily utilized in the fragrance and flavor industry. It can impart fruity and peach-like notes, making it valuable for various applications:

      Q4: Can the production of this compound be enhanced through optimization?

      A4: Research suggests that optimizing culture conditions can enhance this compound production. For instance, the addition of castor oil hydrolysate to the culture medium of Sporobolomyces odorus was found to significantly increase the yield of both γ-decalactone and cis-6-dodecen-4-olide. [] Similarly, other studies have explored the impact of various fatty acids and oils on the growth and production of this lactone by Sporobolomyces odorus. []

      Q5: Are there alternative methods for synthesizing this compound?

      A5: Yes, besides biotransformation, this compound can be chemically synthesized. An improved stereoselective synthesis for the compound has been reported [], highlighting the ongoing research to develop efficient and cost-effective production methods.

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.